molecular formula C11H12N4O2S B379531 1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE

1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE

Cat. No.: B379531
M. Wt: 264.31g/mol
InChI Key: LONRZXJGVVZKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with a suitable thiol reagent to form the corresponding thioether. This intermediate is then subjected to a cyclization reaction with a tetrazole derivative under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the tetraazolylsulfanyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-2-[(1H-tetraazol-5-yl)sulfanyl]ethanone: This compound lacks the methyl group on the tetrazole ring, which may affect its chemical reactivity and biological activity.

    1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-5-yl)sulfanyl]ethanone: This compound has an imidazole ring instead of a tetrazole ring, which can lead to different chemical and biological properties.

    1-(4-methoxyphenyl)-2-[(1-methyl-1H-triazol-5-yl)sulfanyl]ethanone: This compound has a triazole ring, which can also influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C11H12N4O2S/c1-15-11(12-13-14-15)18-7-10(16)8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

LONRZXJGVVZKOB-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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